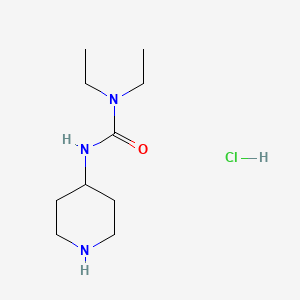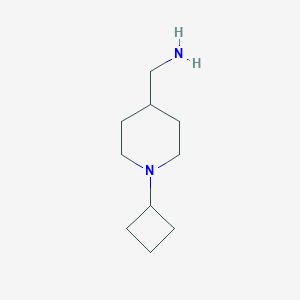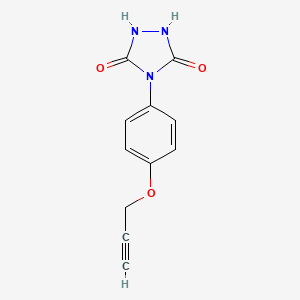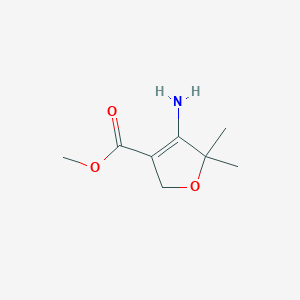
3-(Piperazin-1-yl)-6-(thiophen-3-yl)pyridazine
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of 3-(Piperazin-1-yl)-6-(thiophen-3-yl)pyridazine is C12H14N4S . It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, attached to a piperazine ring and a thiophene ring. The piperazine ring is a six-membered ring with two nitrogen atoms, and the thiophene ring is a five-membered ring with one sulfur atom .Wissenschaftliche Forschungsanwendungen
Antidiabetic Applications
A study by Bindu, Vijayalakshmi, and Manikandan (2019) synthesized a family of triazolo-pyridazine-6-yl-substituted piperazines and evaluated them for their potential as anti-diabetic medications. These compounds showed significant Dipeptidyl peptidase-4 (DPP-4) inhibition potential and insulinotropic activities in 832/13 INS-1 cells, indicating their usefulness in the treatment of diabetes. Additionally, these compounds demonstrated excellent antioxidant activity and manageable cytotoxicity at certain doses, making them promising candidates for further development as antidiabetic drugs (Bindu, Vijayalakshmi, & Manikandan, 2019).
Anti-inflammatory and Antidepressant Properties
Refaat, Khalil, and Kadry (2007) investigated certain piperazinylthienylpyridazine derivatives for their anti-inflammatory activity. These compounds exhibited significant anti-inflammatory effects in a carrageenan-induced paw edema model, suggesting their potential use in treating inflammatory conditions (Refaat, Khalil, & Kadry, 2007). Similarly, Rubat, Coudert, Bastide, and Tronche (1995) assessed the antidepressant effects of two pyridazine derivatives, indicating potential antidepressant applications (Rubat, Coudert, Bastide, & Tronche, 1995).
Anticancer Potential
Kumar, Kumar, Roy, and Sondhi (2013) synthesized piperazine-2,6-dione derivatives and evaluated them for anticancer activity. These compounds showed promising results against various cancer cell lines, including breast, lung, colon, ovary, and liver cancer cells, highlighting their potential as anticancer agents (Kumar, Kumar, Roy, & Sondhi, 2013).
Antiviral and Antibacterial Applications
Andries, Dewindt, De Brabander, Stokbroekx, and Janssen (2005) explored the use of a related compound, R 61837, as an inhibitor of rhinoviruses, indicating potential applications in the treatment of viral infections (Andries, Dewindt, De Brabander, Stokbroekx, & Janssen, 2005). Tucker, Allwine, Grega, Barbachyn, Klock, Adamski, Brickner, Hutchinson, Ford, Zurenko, Conradi, Burton, Jensen, and colleagues (1998) synthesized piperazinyl oxazolidinone compounds, including structures similar to 3-(Piperazin-1-yl)-6-(thiophen-3-yl)pyridazine, and found them effective against gram-positive pathogens, suggesting their potential as antibacterial agents (Tucker et al., 1998).
Wirkmechanismus
A series of new 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane derivatives were synthesized in an attempt to find a new class of antidepressant drugs with dual activity at 5-HT1A serotonin receptors and serotonin transporter . Although this is not the exact compound, it suggests that similar compounds may have activity at serotonin receptors and transporters.
Safety and Hazards
Eigenschaften
IUPAC Name |
3-piperazin-1-yl-6-thiophen-3-ylpyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4S/c1-2-12(16-6-4-13-5-7-16)15-14-11(1)10-3-8-17-9-10/h1-3,8-9,13H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBFXNUPLJEKRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NN=C(C=C2)C3=CSC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801256888 | |
| Record name | Pyridazine, 3-(1-piperazinyl)-6-(3-thienyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801256888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Piperazin-1-yl)-6-(thiophen-3-yl)pyridazine | |
CAS RN |
1432322-90-1 | |
| Record name | Pyridazine, 3-(1-piperazinyl)-6-(3-thienyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1432322-90-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridazine, 3-(1-piperazinyl)-6-(3-thienyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801256888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



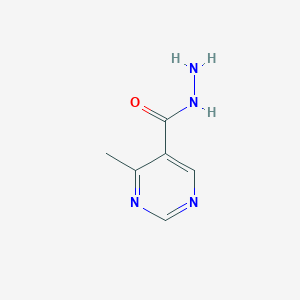

![2-(pyridin-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1422176.png)
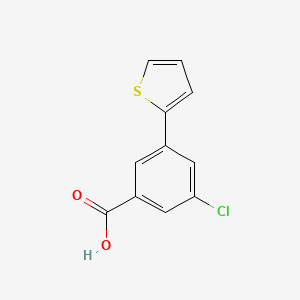


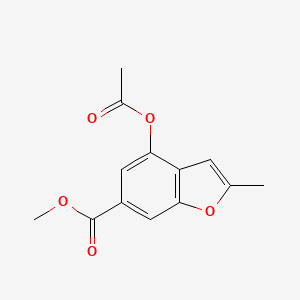
![2-Methyl-2'-(methylthio)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1422185.png)


